molecular formula C16H13F2NO3 B267137 2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate

2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate

Cat. No. B267137
M. Wt: 305.28 g/mol
InChI Key: WTZSEHZUOXJTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate, also known as FEBE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FEBE is a derivative of benzoic acid and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in cells. 2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate can alter the expression of genes involved in cell growth and division, leading to the inhibition of cancer cell growth. 2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate has also been shown to bind to specific receptors in cells, such as the dopamine transporter, which is involved in the uptake of dopamine in the brain.
Biochemical and Physiological Effects:
2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. In pharmacology, 2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate has been shown to cross the blood-brain barrier and bind to specific receptors in the brain, leading to changes in neurotransmitter levels and behavior. In materials science, 2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate has been shown to be a versatile building block for the synthesis of new materials with unique properties, such as enhanced thermal stability and mechanical strength.

Advantages and Limitations for Lab Experiments

2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate has several advantages for lab experiments, including its high purity and stability, as well as its ability to be easily synthesized in large quantities. However, 2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate also has limitations, such as its high cost and complex synthesis process, which can make it difficult to obtain and use in experiments.

Future Directions

There are several future directions for research on 2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate, including the development of new anticancer agents based on 2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate, the investigation of 2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate as a drug delivery system for the treatment of neurological disorders, and the synthesis of new materials using 2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate as a building block. Further research is also needed to fully understand the mechanism of action of 2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate and its potential applications in various fields.

Synthesis Methods

2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate is synthesized through a multistep process that involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting compound is then reacted with 2-aminoethanol to form 2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate has shown potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, 2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. In materials science, 2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate has been studied for its potential as a building block for the synthesis of new materials with unique properties.

properties

Product Name

2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate

Molecular Formula

C16H13F2NO3

Molecular Weight

305.28 g/mol

IUPAC Name

2-[(4-fluorobenzoyl)amino]ethyl 4-fluorobenzoate

InChI

InChI=1S/C16H13F2NO3/c17-13-5-1-11(2-6-13)15(20)19-9-10-22-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,20)

InChI Key

WTZSEHZUOXJTBV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCCOC(=O)C2=CC=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCOC(=O)C2=CC=C(C=C2)F)F

solubility

10.4 [ug/mL]

Origin of Product

United States

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